N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to have potent analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has also been studied for its potential use in the treatment of nicotine addiction, as it has been shown to activate the same receptors as nicotine but with less addictive potential.
Wirkmechanismus
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. It selectively activates receptors containing the alpha-4 and beta-2 subunits, which are involved in pain perception and addiction. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and reward pathways.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potent analgesic effects in animal models of pain, with a duration of action of several hours. It has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for nicotinic acetylcholine receptors. However, it also has limitations, including its relatively short duration of action and the potential for tolerance to develop with repeated use.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. These include further studies on its potential therapeutic applications, particularly in the treatment of chronic pain and addiction. There is also potential for the development of new compounds based on the structure of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, which could have improved pharmacological properties. Finally, there is a need for further studies on the potential side effects and safety of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide, particularly with long-term use.
Synthesemethoden
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with pyrrolidine to form 3-chloro-4-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to form N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-9-14(2)11-15(10-13)19(23)21-16-5-6-18(17(20)12-16)22-7-3-4-8-22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJDHOZVELQNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.